Aldose Reductase Inhibition Comparison
3-chloro-4-[(3-chlorophenyl)methoxy]benzoic acid exhibits micromolar inhibition of human Aldose Reductase (ALR2), with a reported IC50 value of 1.30 μM [1]. This activity is significantly lower than that of a structurally distinct, more potent ALR2 inhibitor, CHEMBL2111988, which has an IC50 of 28 nM against the same enzyme [2].
~46-fold less potent
| Evidence Dimension | Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 1300 nM |
| Comparator Or Baseline | CHEMBL2111988 (IC50 = 28 nM) |
| Quantified Difference | ~46-fold less potent |
| Conditions | Human Aldose Reductase enzyme; target compound assayed with glyceraldehyde as substrate and NADPH cofactor; comparator assayed using human placenta-derived enzyme |
Why This Matters
This data defines the compound's lower potency limit for ALR2, a key target in diabetic complications research, allowing researchers to select it appropriately for studies requiring a weaker ALR2 inhibitor or a control.
- [1] BindingDB. BDBM50612076 (CHEMBL5279085): 3-chloro-4-[(3-chlorophenyl)methoxy]benzoic acid. IC50 against human Aldose Reductase. View Source
- [2] BindingDB. BDBM50406710 (CHEMBL2111988): A potent Aldose Reductase inhibitor. IC50 against human Aldose Reductase. View Source
